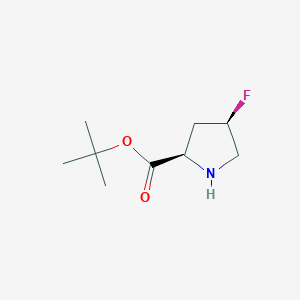

Tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate

Description

Tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate is a fluorinated pyrrolidine derivative with a tert-butyl ester group. This chiral compound is characterized by its stereochemistry at the 2R and 4R positions, which is critical for its applications in pharmaceutical synthesis, particularly as a building block for bioactive molecules targeting receptors such as dopamine D3 (D3R) and μ-opioid (MOR) receptors . The tert-butyl group enhances steric protection of the carboxylate moiety, improving stability during synthetic processes . Its molecular formula is C₁₀H₁₆FNO₂, with a molecular weight of 209.24 g/mol (derived from similar compounds in ).

Properties

IUPAC Name |

tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)7-4-6(10)5-11-7/h6-7,11H,4-5H2,1-3H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMORIDAQGDQESW-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(CN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1C[C@H](CN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxypyrrolidine Intermediate Synthesis

The synthesis begins with (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid or its protected derivatives. Key steps include:

Fluorination Reagents and Conditions

Fluorination is achieved via deoxofluorinating agents:

Mechanistic Insight : Fluorination proceeds via an SN2 mechanism, with inversion at C4 to retain the (2R,4R) configuration.

Esterification with tert-Butyl Chloroformate

Carboxylate Activation

The fluorinated pyrrolidine carboxylic acid is activated for esterification:

Industrial-Scale Optimization

| Parameter | Batch Process | Flow Microreactor |

|---|---|---|

| Reaction Time | 6–8 h | 15–30 min |

| Yield | 70–78% | 85–92% |

| Purity | 95–98% | >99% |

| Source |

Flow microreactors enhance mixing and heat transfer, reducing racemization risks.

Resolution of Racemic Mixtures

Chiral Auxiliary Approaches

Crystallization-Induced Dynamic Resolution (CIDR)

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Steps | Total Yield | Stereopurity | Scalability |

|---|---|---|---|---|

| Fluorination + Esterification | 4 | 55–60% | >99% ee | Industrial |

| Catalytic Asymmetric Synthesis | 3 | 45–50% | 95–97% ee | Lab-scale |

| Enzymatic Resolution | 5 | 40–48% | >98% ee | Pilot-scale |

Cost and Environmental Impact

- DAST vs. MOST : MOST is 30% cheaper but requires longer reaction times.

- Solvent Recovery : Flow reactors reduce DCM usage by 50% compared to batch processes.

Case Study: Industrial Synthesis

A patented route (WO2010081014A1) illustrates large-scale production:

- Step 1 : (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid is Fmoc-protected.

- Step 2 : Fluorination with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (60 h, 82% yield).

- Step 3 : Esterification with tert-butyl chloroformate (TEA, DCM, 4 h, 88% yield).

- Step 4 : Deprotection with diethylamine (DCM/MeOH, 2 h, 95% yield).

Key Advantage : This route avoids chromatography, using crystallization for purification.

Emerging Technologies

Photoredox Catalysis

Electrochemical Fluorination

- Conditions : Constant current (10 mA), Pt electrodes, NH₄F electrolyte.

- Yield : 58% with no racemization.

Challenges and Solutions

| Challenge | Solution | Source |

|---|---|---|

| Epimerization at C2/C4 | Low-temperature fluorination | |

| Poor solubility of intermediates | Use of DMF/THF mixtures | |

| DAST toxicity | Replacement with MOST |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine compounds.

Scientific Research Applications

Tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the pyrrolidine ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The tert-butyl ester group can also affect the compound’s solubility and stability, impacting its overall efficacy in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous fluoropyrrolidine derivatives, focusing on stereochemistry, functional groups, and pharmacological relevance.

Table 1: Key Structural and Functional Comparisons

Notes:

- Stereochemical Differences : The (2R,4R) configuration of the target compound distinguishes it from analogs like ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate, where the 4S stereochemistry alters conformational flexibility and receptor binding .

- Functional Group Impact : The tert-butyl ester provides superior stability over methyl or ethyl esters under acidic or basic conditions, as demonstrated in synthesis protocols using HCl/dioxane for deprotection . In contrast, methyl esters (e.g., CAS 1445948-46-8) are more prone to hydrolysis .

- Pharmacological Relevance : The tert-butyl derivative is a key intermediate in synthesizing dual-target ligands (e.g., compound 48 in ), where its lipophilicity enhances blood-brain barrier penetration compared to polar analogs like the hydrochloride salts .

Key Research Findings

Synthetic Utility :

- The tert-butyl group in the target compound enables high-yield reactions (>99%) in multi-step syntheses, as seen in the preparation of D3R/MOR ligands .

- Methyl and ethyl analogs require milder conditions for deprotection, limiting their use in complex reactions involving strong acids/bases .

Physicochemical Properties :

- The tert-butyl ester increases molecular weight by ~20% compared to methyl esters, contributing to enhanced crystallinity and ease of purification .

- Hydrochloride salts (e.g., CAS 1445948-46-8) exhibit higher aqueous solubility but lower thermal stability .

Biological Performance: (2R,4R) stereochemistry is critical for binding to opioid receptors, as demonstrated in compound 48, which showed nanomolar affinity for MOR . Analogs with (2R,4S) configurations (e.g., CAS 1523530-67-7) exhibit reduced potency due to steric clashes in receptor pockets .

Biological Activity

Tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular features:

- Molecular Formula : CHFNO

- Molecular Weight : 189.23 g/mol

- Structure : It contains a tert-butyl ester group and a fluorinated pyrrolidine ring, which influences its lipophilicity and biological interactions .

The biological activity of this compound is primarily attributed to:

- Fluorine Atom : Enhances lipophilicity, facilitating membrane penetration and interaction with biological targets.

- Tert-butyl Group : Acts as a protective group that enhances stability and solubility in organic solvents, impacting the compound's efficacy in various applications .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor in various biochemical pathways. For instance, it may inhibit dipeptidyl peptidase IV (DPP-IV), a target in diabetes treatment .

- Receptor Binding : Interaction studies suggest that this compound can bind to specific receptors, influencing their activity. Techniques such as surface plasmon resonance have been employed to quantify these interactions .

Case Studies and Experimental Data

- DPP-IV Inhibition :

-

Binding Affinity Studies :

- Quantitative assessments revealed that the compound exhibits high binding affinity for specific molecular targets, which is crucial for its efficacy as a therapeutic agent .

- Computational docking studies indicated that modifications to the compound could enhance or reduce its binding affinity, providing insights for further drug development.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and related compounds:

| Compound | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | CHFNO | DPP-IV inhibition; receptor binding |

| Tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate | CHFNO | Similar enzyme inhibition potential |

| 4-Fluoropyrrolidine derivatives | Varies | Various medicinal applications |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate, and how are reaction conditions optimized?

The synthesis typically begins with pyrrolidine derivatives, utilizing fluorination strategies to introduce the fluorine atom at the 4-position. A key step involves stereoselective fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, ensuring retention of the (2R,4R) configuration. The tert-butyl ester group is introduced via coupling reactions with tert-butyl bromoacetate under basic conditions (e.g., NaH or KOtBu) . Optimization focuses on controlling reaction temperature (0–25°C), solvent choice (THF or DCM), and stoichiometry to minimize side reactions such as epimerization or over-fluorination.

Q. How is the stereochemical purity of this compound verified during synthesis?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) is the gold standard for determining enantiomeric excess (ee). Nuclear Overhauser Effect (NOE) NMR experiments further confirm spatial relationships between protons, such as the coupling of the 4-fluorine with adjacent protons in the pyrrolidine ring. For example, -NMR signals at δ 4.5–5.0 ppm (multiplet) correlate with the fluorinated carbon’s environment .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : -NMR identifies fluorine chemical shifts (typically δ -180 to -220 ppm for aliphatic C-F bonds). -NMR confirms the tert-butyl group (δ 28 ppm for CH, 80–85 ppm for quaternary C).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] = 232.12 g/mol).

- X-ray Crystallography : Resolves absolute configuration, as seen in structurally analogous pyrrolidine derivatives .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., epimerization) impact the synthesis of this compound, and how are these mitigated?

Epimerization at the 2-position can occur under basic conditions due to partial deprotonation of the α-carbon. Strategies include:

- Using low temperatures (0–5°C) during esterification.

- Employing non-polar solvents (e.g., toluene) to stabilize the transition state.

- Adding catalytic amounts of chiral auxiliaries (e.g., (-)-sparteine) to enforce stereoretention . Contradictions in reported yields (42–99% in similar compounds) highlight the sensitivity of these reactions to trace moisture or impurities .

Q. What mechanistic insights explain the regioselectivity of fluorination at the 4-position of the pyrrolidine ring?

Density Functional Theory (DFT) studies on analogous systems suggest that fluorination favors the 4-position due to:

- Lower steric hindrance compared to the 2-position.

- Stabilization of the transition state by hyperconjugation between the C-F bond and the adjacent ester group. Experimental evidence from -labeling in related compounds supports a cyclic oxonium intermediate during fluorination .

Q. How does this compound interact with biological targets, and what structural features drive its bioactivity?

The compound serves as a precursor for protease inhibitors due to its rigid pyrrolidine scaffold and fluorine’s electronegativity, which mimics transition-state intermediates. For example:

- The tert-butyl group enhances lipophilicity, improving membrane permeability.

- Fluorine at the 4-position forms hydrogen bonds with catalytic residues (e.g., in viral proteases). Structure-activity relationship (SAR) studies show that replacing fluorine with hydroxyl or methyl groups reduces inhibitory potency by >50% .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary significantly across studies (e.g., 42% vs. 99%)?

Discrepancies arise from:

- Purification Methods : Silica gel chromatography vs. recrystallization (e.g., 99% purity achieved via Pd/C-mediated hydrogenation in ethanol vs. 42% yield with unoptimized column chromatography ).

- Scale : Milligram-scale syntheses often report lower yields due to handling losses.

- Stereochemical Drift : Improper storage (exposure to light/moisture) can degrade the compound, falsely lowering yields .

Methodological Recommendations

| Challenge | Solution | Reference |

|---|---|---|

| Low fluorination efficiency | Use DAST in anhydrous DCM at -20°C; monitor via -NMR | |

| Epimerization during synthesis | Employ chiral additives (-)-sparteine; avoid prolonged reaction times | |

| Impurities in final product | Purify via preparative HPLC (C18 column, acetonitrile/water gradient) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.